Cas no 6746-27-6 (5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol)
5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol Chemical and Physical Properties
Names and Identifiers
-
- 1,3,5-Triazine-2(1H)-thione,tetrahydro-5-methyl-
- 5-methyl-1,3,5-triazinane-2-thione
- 3,4,5,6-tetrahydro-5-methyl-s-triazin 2(1H)thione
- 5-methyl-[1,3,5]triazinane-2-thione
- 5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
- 5-methyl-3,4,5,6-tetrahydro-s-triazine-2(1H)-thione
- 5-Methylhexahydro-1,3,5-triazine-2-thione
- 5-Methyl-tetrahydro-[1,3,5]triazin-2-thion
- 5-Methyl-tetrahydro-s-triazin-2(1H)-thion
- s-Triazine-2(1H)-thione, tetrahydro-5-methyl-
- Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione
- Triazi
- Triazinethion
- 1-THIO-4-METHYLHEXAHYDRO-2,4,6-TRIAZINE
- 5-methyl-3,4,5,6-tetrahydro-s-triazine-2(1H)thione
- 1-METHYL-1,2,3,6-TETRAHYDRO-1,3,5-TRIAZINE-4-THIOL-
- SCHEMBL10630446
- 1-METHYL-TETRAHYDRO-4-S-TRIAZINETHIONE
- GV42ZR7BD2
- 5-Methyl-1,2,3,4,5,6-hexahydro-1,3,5-triazine-2-thione
- NSC246414
- NSC 246414
- 1,3,5-Triazine-2(1H)-thione, tetrahydro-5-methyl-
- 5-Methyl-1,3,5-triazinane-2-thione #
- Z57980315
- EN300-11840
- Triazinthion
- AKOS006222534
- 1-Methylhexahydro-1,3,5-triazine-4-thione
- 5-METHYLHEXAHYDRO-S-TRIAZINE-2-THIONE
- BRN 0110557
- 4-26-00-00419 (Beilstein Handbook Reference)
- 3,4,5,6-tetrahydro-5-methyl-s-triazin 2(1H) thione
- NSC-246414
- 5-Methylhexahydro-1,3,5-triazin-2-thione
- s-Triazine-2-thiol, 1,4,5,6-tetrahydro-5-methyl-
- MFCD00023168
- BS-29378
- CS-0213189
- 5-methyl-3,4,5,6-tetrahydro-s-triazin-2(1H)-thione
- 1-THIOXO-4-METHYLHEXAHYDRO-2,4,6-TRIAZINE
- AKOS008967269
- 6746-27-6
- UNII-GV42ZR7BD2
- 1-METHYLHEXAHYDRO-S-TRIAZINE-4-THIONE
- DTXSID20217794
- DTXCID70140285
-
- MDL: MFCD00023168
- Inchi: 1S/C4H9N3S/c1-7-2-5-4(8)6-3-7/h2-3H2,1H3,(H2,5,6,8)
- InChI Key: WMTPKWUDOPDAIS-UHFFFAOYSA-N
- SMILES: S=C1NCN(C)CN1
Computed Properties
- Exact Mass: 131.05187
- Monoisotopic Mass: 131.05171847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 93.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 59.4Ų
Experimental Properties
- Density: 1.142 (estimate)
- Refractive Index: 1.5800 (estimate)
- PSA: 27.3
- LogP: -0.09360
5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB240284-1 g |
5-Methyl-1,3,5-triazinane-2-thione |
6746-27-6 | 1g |
€114.10 | 2022-03-04 | ||
| abcr | AB240284-5 g |
5-Methyl-1,3,5-triazinane-2-thione |
6746-27-6 | 5g |
€302.80 | 2022-03-04 | ||
| Chemenu | CM361958-5g |
5-Methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol |
6746-27-6 | 95%+ | 5g |
$*** | 2023-05-29 | |
| abcr | AB240284-1g |
5-Methyl-1,3,5-triazinane-2-thione; . |
6746-27-6 | 1g |
€135.50 | 2024-04-16 | ||
| abcr | AB240284-5g |
5-Methyl-1,3,5-triazinane-2-thione; . |
6746-27-6 | 5g |
€348.00 | 2024-04-16 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-352713-1g |
5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol, |
6746-27-6 | 1g |
¥1564.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-352713A-5g |
5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol, |
6746-27-6 | 5g |
¥4701.00 | 2023-09-05 | ||
| Enamine | EN300-11840-50mg |
5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol |
6746-27-6 | 95.0% | 50mg |
$19.0 | 2023-10-03 | |
| Enamine | EN300-11840-100mg |
5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol |
6746-27-6 | 95.0% | 100mg |
$19.0 | 2023-10-03 | |
| Enamine | EN300-11840-250mg |
5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol |
6746-27-6 | 95.0% | 250mg |
$27.0 | 2023-10-03 |
5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol Suppliers
5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol Related Literature
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
Introduction to 5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol (CAS No. 6746-27-6)
5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is a heterocyclic compound with significant relevance in the field of pharmaceutical chemistry and bioorganic synthesis. Its molecular structure, featuring a tetrahydrotriazine core substituted with a methyl group and a thiol functionality at the 2-position, imparts unique chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. This compound has garnered attention due to its potential applications in drug discovery, particularly in the design of molecules targeting neurological and inflammatory disorders.
The CAS number 6746-27-6 provides a unique identifier for this chemical entity, ensuring precise referencing in scientific literature and regulatory databases. The compound’s structural framework consists of a saturated six-membered ring containing three nitrogen atoms and one sulfur atom. The presence of the thiol group (-SH) at the 2-position enhances its reactivity, making it susceptible to various chemical transformations such as oxidation, disulfide formation, and nucleophilic substitution reactions. These characteristics are particularly useful in synthetic chemistry for constructing more complex molecules.
Recent advancements in medicinal chemistry have highlighted the importance of tetrahydrotriazine derivatives as scaffolds for drug development. The thiol moiety in 5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol serves as a versatile handle for further functionalization. For instance, it can be oxidized to form a disulfide bond or conjugated with other biomolecules via thiol-disulfide exchange reactions. Such modifications are crucial for developing prodrugs or targeted delivery systems.
One of the most compelling aspects of this compound is its potential role in addressing neurological disorders. Studies have demonstrated that tetrahydrotriazine derivatives can modulate neurotransmitter systems by interacting with specific receptors or enzymes. The thiol group’s ability to form hydrogen bonds and participate in redox processes further enhances its pharmacological relevance. Preliminary research suggests that derivatives of 5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol may exhibit neuroprotective effects by scavenging reactive oxygen species or inhibiting inflammatory pathways.
The synthesis of 5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol involves multi-step organic transformations that highlight its synthetic utility. Common synthetic routes include cyclization reactions of appropriate precursors followed by functional group interconversions. The use of palladium-catalyzed cross-coupling reactions has been explored to introduce additional substituents at specific positions on the tetrahydrotriazine ring. These synthetic strategies underscore the compound’s versatility as a building block in medicinal chemistry.
In addition to its pharmaceutical applications, 5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol has shown promise in material science and agrochemical research. Its ability to form stable complexes with metal ions makes it a candidate for developing coordination polymers or catalysts. Furthermore, its reactivity with sulfur-containing compounds opens avenues for creating novel agrochemicals with enhanced biological activity.
The growing interest in tetrahydrotriazine derivatives is reflected in the increasing number of patents and scientific publications focusing on their synthesis and applications. Researchers are actively exploring new ways to leverage the unique properties of this class of compounds for addressing unmet medical needs. Collaborative efforts between academia and industry are driving innovation in this field.
The safety profile of 5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is another critical consideration in its application development. While preliminary studies suggest that it exhibits moderate toxicity at high concentrations typical for acute exposure scenarios; further research is needed to evaluate long-term effects and potential side interactions with other therapeutic agents. Standard toxicological assessments including acute toxicity tests; genotoxicity studies; and chronic toxicity evaluations are recommended before clinical translation.
Future directions in the study of 5-methyl-1;4;5;6-tetrahydro-l;3;5-triazine-l-thiol (CAS No 67462766) may include exploring its role as an intermediate in combinatorial chemistry libraries or as part of high-throughput screening campaigns targeting specific disease-related pathways. Advances in computational chemistry could also aid rational drug design by predicting binding affinities between this compound’s derivatives and biological targets.
In conclusion, 51methyl-l;45;61tetrahydropertrol-l;35triaxintwothio11(CASNo67462T66) represents an intriguing chemical entity with broad applicability across multiple domains including pharmaceuticals; materials science; and agrochemicals Its unique structural features coupled with recent findings position it as a promising candidate for further exploration In lightof ongoing research effortswe can anticipate exciting developments arising fromthis versatile molecule overthe comingyears
6746-27-6 (5-methyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol) Related Products
- 17766-26-6(Trithiocyanuric acid trisodium salt)
- 61296-27-3(Thiourea, N'-[bis(dimethylamino)methyl]-N,N-dimethyl-)
- 40229-51-4(Thioimidodicarbonic diamide ([(H2N)C(S)]2NH), N,N,2-trimethyl- (9CI))
- 56683-42-2(1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, monolithium salt)
- 638-16-4(Trithiocyanuric acid)
- 82696-21-7(1,3,5-Triazine-2(1H)-thione, tetrahydro-3,5-dimethyl-)
- 51887-10-6(1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, sodium salt (1:2))
- 58164-91-3(1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, lithium salt (1:3))
- 109858-55-1(Thiourea,N-[(dimethylamino)methyl]-)
- 22052-04-6(1,3,5-triazinane-2-thione)